![molecular formula C6H5N3 B2384543 Imidazo[1,5-b]pyridazine CAS No. 51741-28-7](/img/structure/B2384543.png)

Imidazo[1,5-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

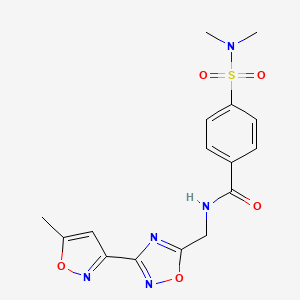

Imidazo[1,5-b]pyridazine is a heterocyclic compound used as an intermediate in the synthesis of various bioactive molecules . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of Imidazo[1,5-b]pyridazine has been well studied. One method involves the heterocyclization of pyridazines containing an acylaminomethyl group at position 3 to form the imidazole ring . Other methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

Imidazo[1,5-b]pyridazine is a fused bicyclic heterocycle. It consists of an imidazole ring fused with a pyridazine ring . The molecular formula is C6H5N3 .Chemical Reactions Analysis

Imidazo[1,5-b]pyridazine can undergo various chemical reactions, including cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille . It can also be functionalized to produce various derivatives .Physical And Chemical Properties Analysis

Imidazo[1,5-b]pyridazine has a molecular weight of 119.12 g/mol. It has a topological polar surface area of 30.2 Ų and a complexity of 105. It has no hydrogen bond donors but has two hydrogen bond acceptors .Applications De Recherche Scientifique

Medicinal Chemistry and Therapeutic Applications

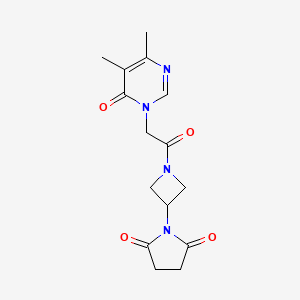

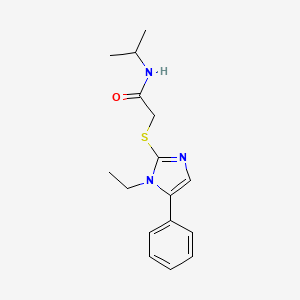

Imidazo[1,2-b]pyridazine represents an important class of heterocyclic nucleus, offering various bioactive molecules. A key example is ponatinib, a successful kinase inhibitor. This scaffold has garnered interest for potential therapeutic applications in medicine, highlighting its structure-activity relationships (SAR). The extensive literature review by (Garrido et al., 2021) unveils various aspects of its SAR, assisting medicinal chemists in developing novel imidazo[1,2-b]pyridazine compounds with enhanced pharmacokinetics and efficiency.

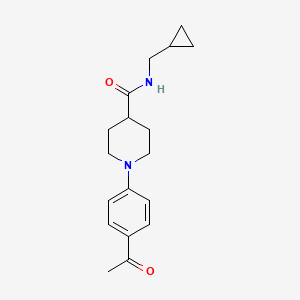

Acetylcholinesterase Inhibitors and Anti-Proliferative Effects

Imidazo[1,2-b]pyridazine compounds have shown potent acetylcholinesterase (AChE) inhibitory activity. Two specific compounds (5c and 5h) demonstrated potent AChE inhibition and cytotoxicity, with notable effects like cell death, cell cycle arrest, and activation of caspase 3-mediated apoptosis. These effects suggest the potential of substituted imidazo[1,2-b]pyridazine compounds in antiproliferative, anti-migratory, and anti-inflammatory applications, as detailed in the study by (Sharma et al., 2021).

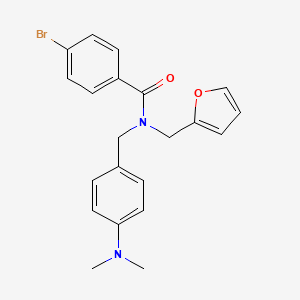

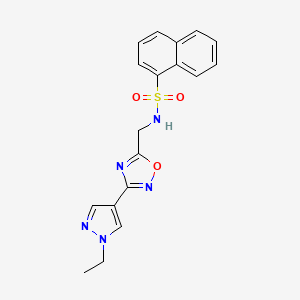

Electrophilic Substitutions on Imidazo[1,2-b]-Pyridazines

The study of electrophilic substitutions, such as halogenation, nitration, and sulphonation on imidazo[1,2-b]pyridazines, provides insights into the chemical properties and reactivity of this scaffold. This research, conducted in 1968 by (Kobe et al.), includes NMR data for several imidazo[1,2-b]pyridazines, offering evidence of electrophilic substitution at specific positions.

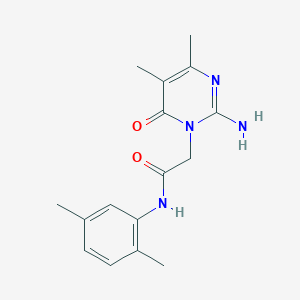

Binding to Amyloid Plaques for Imaging Aβ Plaques

Imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for binding to amyloid plaques in vitro. These compounds, depending on their substitution patterns, showed varied binding affinities to synthetic aggregates of Aβ1-40. One compound, in particular, demonstrated high binding affinity and might be useful for the development of novel positron emission tomography radiotracers for imaging Aβ plaques. This research, conducted by (Zeng et al., 2010), highlights the potential of imidazo[1,2-b]pyridazine derivatives in neuroimaging and diagnostic applications.

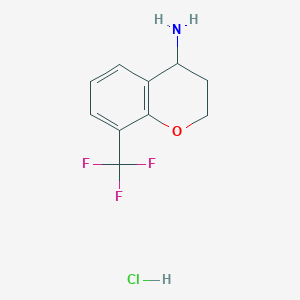

Mécanisme D'action

While the exact mechanism of action of Imidazo[1,5-b]pyridazine is not fully understood, it is known to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . It is also known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Safety and Hazards

Orientations Futures

Imidazo[1,5-b]pyridazine has potential pharmaceutical applications. There is a resurgence of interest in exploring new Imidazo[1,5-b]pyridazine-containing derivatives for their potential bioactivity . The recent advances in the synthesis of Imidazo[1,5-b]pyridazines from various substrates provide new initiatives for chemists .

Propriétés

IUPAC Name |

imidazo[1,5-b]pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-6-4-7-5-9(6)8-3-1/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJQYWFGJWOGKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN2N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone](/img/structure/B2384460.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2384469.png)

![N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384470.png)

![2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride](/img/structure/B2384471.png)

![Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2384474.png)

![methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B2384475.png)